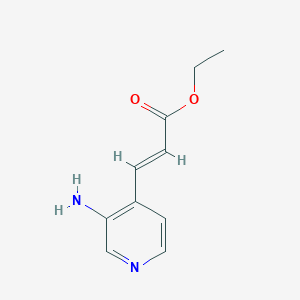

Ethyl (E)-3-(3-aminopyridin-4-yl)acrylate

Description

Contextualization within Modern Heterocyclic Chemistry

Heterocyclic chemistry is a field rich with diverse structures and functionalities. Pyridine (B92270) and its derivatives are a critical class of N-heterocycles due to their prevalence in biologically active compounds. The specific arrangement of the amino group and the ethyl acrylate (B77674) substituent on the pyridine ring in Ethyl (E)-3-(3-aminopyridin-4-yl)acrylate creates a molecule with multiple reactive sites, offering a platform for a variety of chemical transformations. This positions the compound as a valuable building block for the construction of more complex molecular architectures.

Significance of Aminopyridine Scaffolds in Synthetic Chemistry

Aminopyridines are a well-established class of compounds with broad applications in medicinal chemistry and materials science. tandfonline.comacs.org The presence of the amino group on the pyridine ring significantly influences the electron density of the aromatic system, thereby modulating its reactivity. This amino functionality can act as a nucleophile, a directing group in electrophilic aromatic substitution, or a coordination site for metal catalysts. The intrinsic properties of aminopyridines make them valuable precursors for the synthesis of new therapeutic agents and functional materials. tandfonline.com

Overview of Electron-Deficient Alkene Reactivity in Organic Transformations

The ethyl acrylate portion of this compound is an example of an electron-deficient alkene. The presence of the electron-withdrawing ester group polarizes the carbon-carbon double bond, making the β-carbon susceptible to nucleophilic attack. This reactivity is the basis for a wide range of important organic reactions, including Michael additions, conjugate additions, and various cycloaddition reactions. The ability of the acrylate moiety to participate in these transformations makes it a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

Research Gaps and Future Directions for this compound Investigations

While the individual components of this compound are well-studied, there is a notable lack of in-depth research on this specific compound. A primary research gap is the full exploration of its synthetic potential. Future investigations could focus on utilizing the dual reactivity of the aminopyridine and acrylate moieties to synthesize novel heterocyclic systems. For instance, intramolecular cyclization reactions could lead to the formation of fused ring systems with potential biological activity.

Furthermore, the application of this compound in materials science is an area ripe for exploration. The aminopyridine scaffold could be exploited for the development of novel polymers or coordination complexes with interesting photophysical or catalytic properties. mdpi.com A systematic study of its reactivity with a diverse range of electrophiles and nucleophiles would provide a more comprehensive understanding of its chemical behavior and unlock its full potential as a versatile synthetic intermediate.

Compound Data

| Property | Value |

| Compound Name | This compound |

| CAS Number | 1452560-16-5 hoffmanchemicals.comcymitquimica.com |

| Molecular Formula | C10H12N2O2 |

| Molecular Weight | 192.22 g/mol cymitquimica.com |

| Appearance | Brown solid hoffmanchemicals.com |

| Melting Point | 185-186 °C hoffmanchemicals.com |

Structure

3D Structure

Properties

Molecular Formula |

C10H12N2O2 |

|---|---|

Molecular Weight |

192.21 g/mol |

IUPAC Name |

ethyl (E)-3-(3-aminopyridin-4-yl)prop-2-enoate |

InChI |

InChI=1S/C10H12N2O2/c1-2-14-10(13)4-3-8-5-6-12-7-9(8)11/h3-7H,2,11H2,1H3/b4-3+ |

InChI Key |

GZRBFOMAWOATAP-ONEGZZNKSA-N |

Isomeric SMILES |

CCOC(=O)/C=C/C1=C(C=NC=C1)N |

Canonical SMILES |

CCOC(=O)C=CC1=C(C=NC=C1)N |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for Ethyl E 3 3 Aminopyridin 4 Yl Acrylate

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. For a molecule like Ethyl (E)-3-(3-aminopyridin-4-yl)acrylate, both the Heck and Suzuki-Miyaura reactions represent plausible synthetic routes.

Heck Reaction Pathways for Acrylate (B77674) Introduction

The Heck reaction typically involves the coupling of an aryl halide with an alkene, such as ethyl acrylate, in the presence of a palladium catalyst and a base. A hypothetical Heck reaction for the synthesis of the target compound would likely involve the reaction of a 4-halo-3-aminopyridine with ethyl acrylate.

Optimization of Catalytic Systems (e.g., Pd(OAc)₂, Pd(PPh₃)₄)

The choice of the palladium source is critical for the success of a Heck reaction. Common catalysts include palladium(II) acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). The optimization of the catalytic system would involve screening these and other palladium sources to determine which provides the highest yield and selectivity for this compound. This would also include determining the optimal catalyst loading. However, no such optimization data for this specific reaction is available.

Ligand Design and Influence on Reaction Efficiency

Phosphine (B1218219) ligands play a crucial role in stabilizing the palladium catalyst and influencing its reactivity. The electronic and steric properties of the ligand can significantly impact the efficiency of the Heck reaction. For the synthesis of a substituted aminopyridine derivative, the choice of ligand would be critical to prevent side reactions and achieve a high turnover number. Research would be needed to investigate a range of phosphine ligands, from simple triarylphosphines to more complex Buchwald or Herrmann-type ligands, but this information is not present in the current body of literature for this compound.

Solvent Effects and Reaction Kinetics

The solvent can influence the solubility of the reactants and the stability of the catalytic species, thereby affecting the reaction rate and yield. Common solvents for Heck reactions include polar aprotic solvents like DMF, DMAc, and acetonitrile (B52724). A thorough study would involve screening various solvents and analyzing the reaction kinetics to understand the solvent's role in the reaction mechanism. This kinetic data is currently unavailable for the synthesis of this compound.

Suzuki-Miyaura Cross-Coupling Variations with Halogenated Pyridine (B92270) Intermediates

The Suzuki-Miyaura reaction is another powerful method for C-C bond formation, coupling an organoboron compound with an organohalide. A plausible Suzuki-Miyaura route to this compound could involve the reaction of a 3-amino-4-pyridylboronic acid or ester with an ethyl acrylate equivalent bearing a leaving group, or conversely, a 4-halo-3-aminopyridine with a boron-containing acrylate derivative. The development of such a synthesis would require significant experimental investigation, which has not been reported.

Mechanistic Investigations of Catalytic Cycles

A detailed mechanistic investigation of either a Heck or Suzuki-Miyaura reaction for the synthesis of this compound would involve identifying the key intermediates in the catalytic cycle. This could be achieved through techniques such as in-situ spectroscopy (e.g., NMR, IR) and computational modeling. Such studies would provide valuable insights into the reaction pathway and help in further optimizing the reaction conditions. At present, no mechanistic studies specific to the synthesis of this compound have been published.

Condensation and Michael Addition Approaches

The formation of the acrylate moiety and the introduction of the amino group onto the pyridine ring can be accomplished through strategic condensation and addition reactions. These methods offer versatility and control over the final product's stereochemistry and purity.

Knoevenagel-Type Condensations for Acrylate Formation

A primary route for the synthesis of the acrylate portion of the target molecule involves a Knoevenagel-type condensation. This reaction typically entails the condensation of an aldehyde or ketone with a compound possessing an active methylene (B1212753) group, catalyzed by a weak base. In the context of this compound synthesis, this would involve the reaction of 3-amino-4-pyridinecarboxaldehyde with an ethyl acetate derivative, such as ethyl (triphenylphosphoranylidene)acetate, in a Wittig-type reaction, or with ethyl acetoacetate (B1235776) followed by subsequent transformations.

The Knoevenagel condensation is a powerful tool for C-C bond formation and is widely employed in the synthesis of α,β-unsaturated esters. wikipedia.org The reaction is typically catalyzed by a weak base, such as an amine, which facilitates the deprotonation of the active methylene compound to form a nucleophilic enolate that then attacks the carbonyl group of the aldehyde. wikipedia.org Subsequent dehydration yields the desired acrylate product. The stereochemistry of the resulting double bond is often predominantly the more stable E-isomer.

Table 1: Examples of Knoevenagel-Type Condensations with Substituted Aldehydes

| Aldehyde | Active Methylene Compound | Catalyst | Product | Reference |

| Benzaldehyde | Ethyl acetoacetate | Piperidine (B6355638) | Ethyl 2-acetylcinnamate | researchgate.net |

| 4-Chlorobenzaldehyde | Ethyl acetoacetate | Piperidine/TFA | Ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate | researchgate.net |

| 4-Fluorobenzaldehyde | Ethyl acetoacetate | Piperidine/TFA | Ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate | researchgate.net |

| 2-Methoxybenzaldehyde | Thiobarbituric acid | Piperidine | 5-(2-Methoxybenzylidene)thiobarbituric acid | wikipedia.org |

Hydroamination Reactions involving Aminopyridines and Ethyl Acrylate (Analogous Systems)

An alternative conceptual approach involves the hydroamination of an alkyne with an aminopyridine, or more practically, a Michael addition of an aminopyridine to ethyl acrylate. The direct intermolecular hydroamination of unactivated alkenes with amines represents an atom-economical method for C-N bond formation.

In the context of analogous systems, the hydroamination of alkenes with aminopyridines can be directed to yield the anti-Markovnikov product, where the amino group adds to the less substituted carbon of the double bond. This selectivity is crucial for achieving the desired linear structure of the target molecule's side chain. Photocatalytic methods have been developed that proceed through aminium radical cation intermediates, which undergo addition to alkenes with predictable anti-Markovnikov regioselectivity.

Acid catalysis plays a significant role in promoting intermolecular hydroamination reactions. Triflic acid has been shown to be an efficient catalyst for the anti-Markovnikov hydroamination of ethyl acrylate with 2-aminopyridines. The proposed mechanism involves the activation of the acrylate by the acid, making it more susceptible to nucleophilic attack by the aminopyridine.

The electronic properties of substituents on the aminopyridine ring can significantly influence the reactivity in hydroamination reactions. In analogous systems involving 2-aminopyridines and ethyl acrylate, it has been observed that electron-donating groups on the pyridine ring enhance the reaction rate, while electron-withdrawing groups decrease it. This is attributed to the increased nucleophilicity of the amino group with electron-donating substituents.

Table 2: Influence of Substituents on the Reactivity of 2-Aminopyridines in Hydroamination with Ethyl Acrylate (Analogous System)

| Substituent on 2-Aminopyridine | Electronic Effect | Relative Reactivity |

| 5-Methyl | Electron-donating | High |

| Unsubstituted | Neutral | Moderate |

| 5-Chloro | Electron-withdrawing | Low |

| 5-Nitro | Strongly electron-withdrawing | Very Low |

Green Chemistry and Advanced Synthesis Techniques

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and efficient processes. The principles of green chemistry, such as waste prevention, atom economy, and the use of safer solvents and catalysts, are increasingly being applied to the synthesis of pharmaceutical intermediates and other fine chemicals. researchgate.netacs.orgnih.gov

Advanced synthesis techniques, such as microwave irradiation and ultrasonication, offer significant advantages over conventional heating methods. researchgate.netnih.gov Microwave-assisted synthesis can dramatically reduce reaction times, increase product yields, and enhance reaction selectivity. nih.govnih.govorganic-chemistry.org For example, the synthesis of functionalized pyridines has been achieved in minutes with excellent yields using microwave irradiation, compared to several hours required with conventional heating. acs.orgnih.gov

Ultrasonication, the application of high-frequency sound waves, can also accelerate chemical reactions by promoting mass transfer and generating localized high temperatures and pressures. researchgate.netunimelb.edu.au Ultrasound-assisted synthesis has been successfully employed for the production of various organic compounds, including acrylate derivatives, often leading to improved yields and shorter reaction times. researchgate.netnih.govresearchgate.net

Biocatalysis, the use of enzymes to catalyze chemical reactions, is another cornerstone of green chemistry. Enzymes offer high selectivity and operate under mild conditions, reducing the need for harsh reagents and protecting groups. ukri.orgprinceton.eduelsevierpure.com The application of biocatalysis to the synthesis of heterocyclic compounds and for C-C bond formation is a growing area of research, with the potential to provide more sustainable routes to complex molecules. princeton.eduelsevierpure.comnih.govnih.gov

Table 3: Comparison of Conventional and Advanced Synthesis Techniques

| Technique | Advantages | Disadvantages |

| Conventional Heating | Well-established, widely available equipment | Longer reaction times, potential for side reactions, higher energy consumption |

| Microwave Irradiation | Rapid heating, shorter reaction times, improved yields, enhanced selectivity | Requires specialized equipment, potential for localized overheating |

| Ultrasonication | Enhanced mass transfer, shorter reaction times, can initiate reactions at lower temperatures | Requires specialized equipment, effects can be heterogeneous |

| Biocatalysis | High selectivity (chemo-, regio-, and stereo-), mild reaction conditions, environmentally benign | Enzymes can be sensitive to reaction conditions, may require specific cofactors, substrate scope can be limited |

Microwave-Assisted Organic Synthesis (MAOS) for Accelerated Reaction Kinetics

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, offering significant advantages over conventional heating methods. guidechem.com By utilizing microwave irradiation, it is possible to achieve rapid and uniform heating of the reaction mixture, which often leads to dramatically reduced reaction times, increased product yields, and higher purity. chemimpex.com This technology is particularly effective for metal-catalyzed cross-coupling reactions, such as the Heck reaction, which is a key step in one of the synthetic routes to this compound.

The application of microwave energy can enhance the rate of palladium-catalyzed reactions by efficiently heating the polar and ionic components of the reaction mixture, including the catalyst and polar solvents. patsnap.com For the Heck coupling between a halogenated aminopyridine and ethyl acrylate, microwave irradiation could reduce reaction times from hours to mere minutes. guidechem.comorgsyn.org This rapid heating not only accelerates the catalytic cycle but also minimizes the formation of side products that can occur during prolonged heating. orgsyn.org While specific microwave-assisted synthesis of this exact molecule is not detailed in primary literature, the extensive use of MAOS for analogous Heck reactions on functionalized heterocycles strongly supports its applicability. orgsyn.orgresearchgate.net

Table 1: Comparison of Conventional vs. Potential Microwave-Assisted Heck Reaction

| Parameter | Conventional Heating | Microwave-Assisted Synthesis (Projected) |

|---|---|---|

| Heating Method | Oil Bath / Heating Mantle | Focused Microwave Irradiation |

| Reaction Time | Several hours (e.g., 6-18 h) guidechem.com | Minutes (e.g., 10-60 min) guidechem.compatsnap.com |

| Temperature | Typically 100-150°C guidechem.com | Can reach higher temperatures faster (e.g., 120-150°C) patsnap.com |

| Yield | Moderate to Good | Potentially Higher Yields chemimpex.com |

| Purity | Side-product formation possible | Often cleaner reactions, fewer by-products orgsyn.org |

| Energy Efficiency | Lower | Higher |

Solvent-Free or Environmentally Benign Reaction Conditions

In line with the principles of green chemistry, there is a growing emphasis on developing synthetic routes that minimize or eliminate the use of hazardous solvents. Solvent-free, or solid-state, reactions offer significant environmental benefits by reducing waste, lowering costs, and simplifying product purification. For the synthesis of pyridine derivatives, solvent-free Hantzsch-like condensations have been successfully demonstrated, showcasing the feasibility of such approaches. pipzine-chem.com

One of the primary synthetic routes to this compound, the Heck reaction, is typically conducted in solvents like acetonitrile or N,N-dimethylformamide (DMF). While effective, these are not environmentally ideal. Research into greener alternatives for Heck reactions has explored the use of water as a co-solvent or the use of recyclable catalysts under solvent-free conditions. google.com For instance, Heck reactions have been performed by adsorbing the reactants onto a solid support like neutral alumina (B75360) and irradiating the mixture in the absence of a solvent. orgsyn.org Similarly, the Horner-Wadsworth-Emmons (HWE) reaction, an alternative route to the target compound, is often run in solvents like tetrahydrofuran (B95107) (THF). Adapting this reaction to use more benign solvents, such as 2-methyl-THF or cyclopentyl methyl ether (CPME), or developing a solvent-free catalytic version, would represent a significant green advancement.

Synthetic Routes to Key Precursors and Intermediates

The synthesis of this compound relies on the availability of key functionalized pyridine precursors. Two principal retrosynthetic disconnections lead to two distinct and highly valuable intermediates: functionalized aminopyridines bearing an aldehyde and halogenated aminopyridines suitable for cross-coupling.

Preparation of Functionalized Aminopyridines

A crucial intermediate for a Wittig-type or Horner-Wadsworth-Emmons approach is 3-aminopyridine-4-carbaldehyde . This compound serves as the electrophilic partner in the olefination reaction. The synthesis of this precursor can be accomplished via a multi-step sequence starting from more readily available materials. One documented route involves the oxidation of the corresponding alcohol, (3-amino-pyridin-4-yl)-methanol.

The oxidation step is critical and can be achieved using a variety of oxidizing agents. Manganese dioxide (MnO₂) is a commonly used reagent for the selective oxidation of allylic and benzylic-type alcohols to their corresponding aldehydes. The reaction is typically performed in a chlorinated solvent like chloroform (B151607) at room temperature, providing the desired aldehyde in good yield.

Table 2: Synthesis of 3-aminopyridine-4-carbaldehyde

| Step | Starting Material | Reagent(s) | Product | Yield |

|---|

| 1 | (3-amino-pyridin-4-yl)-methanol | Manganese dioxide (MnO₂) in Chloroform | 3-aminopyridine-4-carbaldehyde | ~85% guidechem.com |

This aldehyde is a versatile building block, not only for the synthesis of the target acrylate but also for various other complex molecules in pharmaceutical research. chemimpex.com

Synthesis of Halogenated Pyridine Derivatives for Cross-Coupling

For the Heck reaction pathway, a halogenated pyridine is required as the sp²-hybridized carbon source. 3-Amino-4-iodopyridine (B27973) is an ideal precursor for this purpose due to the high reactivity of the carbon-iodine bond in palladium-catalyzed cross-coupling reactions.

The synthesis of 3-amino-4-iodopyridine can be achieved from 3-aminopyridine (B143674). The process involves a diazotization reaction followed by iodination. While direct iodination of 3-aminopyridine can be challenging, a more common strategy involves the synthesis of related halogenated pyridines. For example, 3,5-dibromo-4-aminopyridine can be converted to 3,5-dibromo-4-iodopyridine (B1430625) via a diazotization reaction with sodium nitrite (B80452) in sulfuric acid, followed by the addition of an iodine source. While a direct, high-yielding synthesis for 3-amino-4-iodopyridine is less commonly documented, its commercial availability suggests established proprietary methods exist. chemicalbook.com The synthesis of a similar precursor, 3-iodopyridine (B74083) from 3-bromopyridine, can be accomplished via a copper-catalyzed Finkelstein reaction, indicating a potential route. google.com

Table 3: Key Halogenated Pyridine Precursors for Cross-Coupling

| Compound Name | CAS Number | Molecular Formula | Key Synthetic Application |

|---|---|---|---|

| 3-Amino-4-iodopyridine | 105752-11-2 | C₅H₅IN₂ | Heck reaction with ethyl acrylate chemicalbook.com |

| 3-Bromo-4-picoline | 3430-25-9 | C₆H₆BrN | Precursor for 3-amino-4-picoline chemicalbook.com |

| 5-Bromopyridin-2-amine | 13535-01-8 | C₅H₅BrN₂ | Heck reaction for analogous compounds nih.gov |

Stereoselective Synthesis of (E)-Isomers

In the synthesis of Ethyl 3-(3-aminopyridin-4-yl)acrylate, controlling the geometry of the newly formed double bond is paramount, with the (E)-isomer being the desired product for many applications. Both the Heck and Horner-Wadsworth-Emmons reactions offer excellent control over this stereoselectivity.

The Heck reaction between 3-amino-4-iodopyridine and ethyl acrylate inherently favors the formation of the (E)-isomer. The mechanism involves a syn-addition of the palladium-aryl complex across the double bond of the acrylate, followed by a syn-elimination of palladium hydride. This mechanistic pathway leads predominantly to the trans- or (E)-configured product, which is also the more thermodynamically stable isomer.

Alternatively, the Horner-Wadsworth-Emmons (HWE) reaction provides another reliable method for obtaining the (E)-isomer. This reaction involves the condensation of an aldehyde (3-aminopyridine-4-carbaldehyde) with a stabilized phosphorus ylide, such as triethyl phosphonoacetate. The use of a stabilized ylide (one with an electron-withdrawing group like an ester) is crucial, as it leads to the preferential formation of the (E)-alkene. The reaction is typically carried out using a strong base like sodium hydride (NaH) in an anhydrous solvent such as THF.

The high (E)-selectivity of these reactions ensures that the final product is obtained with the correct stereochemistry, minimizing the need for difficult isomer separations. pipzine-chem.com

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton NMR (¹H NMR) provides detailed information about the hydrogen atoms in a molecule, revealing their chemical environment, proximity to other protons, and stereochemical relationships. For Ethyl (E)-3-(3-aminopyridin-4-yl)acrylate, the ¹H NMR spectrum is expected to display distinct signals corresponding to each unique proton. The presence of the (E)-isomer is confirmed by the large coupling constant (typically >15 Hz) between the two vinylic protons, a characteristic feature of a trans-configuration across the double bond.

Expected ¹H NMR Data:

Pyridinyl Protons: Three signals in the aromatic region, corresponding to the protons on the pyridine (B92270) ring. Their specific chemical shifts and splitting patterns would confirm the 3-amino-4-yl substitution pattern.

Vinylic Protons: Two doublets in the olefinic region. The proton closer to the ester group would appear at a higher chemical shift than the proton adjacent to the pyridine ring. The large J-value between them confirms the (E)-geometry.

Ethyl Ester Protons: A quartet and a triplet characteristic of an ethyl group, corresponding to the -CH₂- and -CH₃ protons, respectively.

Amine Protons: A broad singlet for the -NH₂ protons, the chemical shift of which can be solvent-dependent.

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal.

Expected ¹³C NMR Data:

Carbonyl Carbon: A signal in the downfield region (around 165-175 ppm) corresponding to the ester carbonyl carbon.

Pyridinyl Carbons: Five distinct signals representing the carbons of the pyridine ring. The carbons bearing the amino group and the acrylate (B77674) substituent would have their chemical shifts significantly influenced by these groups.

Vinylic Carbons: Two signals for the double bond carbons.

Ethyl Ester Carbons: Two signals in the upfield region for the -CH₂- and -CH₃ carbons of the ethyl group.

While ¹H and ¹³C NMR provide foundational data, two-dimensional (2D) NMR experiments are often necessary for definitive structural assignment.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, confirming the connectivity between the vinylic protons and the relationship between the ethyl group's methylene (B1212753) and methyl protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal based on its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for establishing the connectivity between the pyridine ring, the acrylate moiety, and the ethyl ester group, for instance, by showing a correlation from the vinylic protons to the carbonyl carbon and the pyridine ring carbons.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands confirming its key structural features.

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| N-H Stretch | 3400-3200 | Two bands, characteristic of a primary amine (-NH₂) |

| C-H Stretch (sp²) | 3100-3000 | Aromatic and vinylic C-H bonds |

| C-H Stretch (sp³) | 3000-2850 | Aliphatic C-H bonds of the ethyl group |

| C=O Stretch | ~1715 | Strong absorption from the ester carbonyl group |

| C=C Stretch | 1640-1600 | Vinylic and aromatic C=C double bonds |

| N-H Bend | ~1600 | Bending vibration of the primary amine |

| C-O Stretch | 1250-1100 | Stretching vibration of the ester C-O bond |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended conjugation system in this compound, involving the pyridine ring, the double bond, and the carbonyl group, is expected to result in strong UV absorption. The spectrum would likely show one or more strong absorption maxima (λmax) corresponding to π → π* transitions within this conjugated system. The position of these maxima provides insight into the extent of conjugation and the electronic nature of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio (m/z). For this compound (Molecular Formula: C₁₀H₁₂N₂O₂), HRMS would be used to confirm the molecular formula by matching the experimentally measured exact mass with the theoretically calculated mass. This technique provides definitive confirmation of the compound's identity and purity.

Single Crystal X-ray Diffraction for Solid-State Molecular Conformation and Intermolecular Interactions

Single crystal X-ray diffraction is the definitive method for determining the precise atomic arrangement of a crystalline solid. This technique would provide invaluable information about the molecular conformation of this compound in the solid state, including bond lengths, bond angles, and torsional angles. Furthermore, it would reveal the nature and geometry of intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the crystal packing.

Hypothetical Data Presentation:

Were data available, it would be presented in a format similar to the table below, detailing the key crystallographic parameters.

Interactive Data Table: Hypothetical Crystallographic Data

| Parameter | Value (Hypothetical) |

| Chemical Formula | C₁₀H₁₂N₂O₂ |

| Formula Weight | 192.22 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 12.345 |

| α (°) | 90 |

| β (°) | 109.87 |

| γ (°) | 90 |

| Volume (ų) | 1002.3 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.273 |

Analysis of this hypothetical data would allow for a detailed discussion of the planarity of the pyridine ring and the acrylate moiety, as well as the orientation of the ethyl group. The intermolecular interactions, particularly hydrogen bonds involving the amino group and the carbonyl oxygen, would be critical in understanding the supramolecular architecture.

Vibrational Spectroscopy (e.g., Raman Spectroscopy)

Hypothetical Data Presentation:

Key vibrational modes and their hypothetical Raman shifts would be summarized in a table.

Interactive Data Table: Hypothetical Raman Spectroscopy Data

| Vibrational Mode | Wavenumber (cm⁻¹) (Hypothetical) | Intensity |

| N-H stretch (amino group) | 3400-3200 | Medium |

| C-H stretch (aromatic) | 3100-3000 | Strong |

| C-H stretch (aliphatic) | 3000-2850 | Strong |

| C=O stretch (ester) | 1715 | Strong |

| C=C stretch (acrylate & pyridine) | 1640, 1600-1550 | Strong |

| C-N stretch | 1350-1250 | Medium |

| C-O stretch (ester) | 1250-1150 | Strong |

The analysis of such a spectrum would confirm the presence of key functional groups and could provide insights into the molecular symmetry and electronic structure of the compound.

The absence of specific experimental data for this compound prevents a detailed and scientifically accurate discussion as outlined in the requested sections. The information presented above is illustrative of the type of analysis that would be conducted if such data were available. Further experimental research is required to fully characterize the structural and spectroscopic properties of this compound.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the molecular properties of Ethyl (E)-3-(3-aminopyridin-4-yl)acrylate. These methods are employed to determine the molecule's stable geometric configuration and to analyze its electronic characteristics.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. nih.gov For a molecule like this compound, DFT calculations are used to find the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization. This process minimizes the energy of the molecule to predict its most stable conformation, providing data on bond lengths, bond angles, and dihedral angles. researchgate.net

The analysis of the electronic structure reveals how electrons are distributed within the molecule. This information is crucial for understanding the molecule's stability, reactivity, and spectroscopic properties. researchgate.net DFT has been successfully used to study various pyridine (B92270) derivatives, correlating theoretical data with experimental results. nih.gov

Table 1: Illustrative Geometrical Parameters from DFT Optimization

| Parameter | Bond/Angle | Typical Calculated Value |

|---|---|---|

| Bond Length | C=C (acrylate) | ~1.34 Å |

| C-N (pyridine ring) | ~1.38 Å | |

| N-H (amino group) | ~1.01 Å | |

| Bond Angle | C-C-C (acrylate chain) | ~120° |

| C-N-C (pyridine ring) | ~118° |

Note: The values presented are representative and serve to illustrate the type of data obtained from DFT calculations on similar organic molecules.

Basis Set Selection and Level of Theory Considerations

The accuracy of DFT calculations is highly dependent on the chosen level of theory and the basis set. The level of theory refers to the specific functional used (e.g., B3LYP), while the basis set is a set of mathematical functions used to describe the distribution of electrons around the atoms (e.g., 6-311++G(d,p)). researchgate.netrsc.org For organic molecules containing nitrogen and oxygen, such as pyridine derivatives, basis sets like 6-31G(d,p) or the more extensive 6-311++G(d,p) are commonly employed to achieve a good balance between computational cost and accuracy. nih.govresearchgate.net The selection of an appropriate basis set is critical for obtaining reliable predictions of molecular geometry and electronic properties. nih.gov

Molecular Orbital Analysis

Molecular orbital analysis provides a deeper understanding of the chemical reactivity and the electronic transitions within the molecule.

Frontier Molecular Orbital (FMO) Theory (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical stability and reactivity. nih.gov

A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For similar bioactive molecules, this energy gap can be correlated with their biological activity. nih.gov Studies on related acrylate (B77674) derivatives have shown that the HOMO-LUMO energy gap is a key factor in determining chemical stability. researchgate.net

Table 2: Frontier Molecular Orbital (FMO) Parameters

| Parameter | Description | Significance |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Relates to the ability to donate electrons (nucleophilicity) |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability to accept electrons (electrophilicity) |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability |

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. wolfram.com An MEP map displays the electrostatic potential on the electron density surface, using a color scale to identify regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). rsc.org

Typically, red or yellow colors indicate regions of negative potential (electron-rich), which are prone to electrophilic attack. These are often found near electronegative atoms like oxygen or nitrogen. researchgate.net Blue colors indicate regions of positive potential (electron-poor), which are susceptible to nucleophilic attack, often located around hydrogen atoms attached to electronegative atoms. wolfram.com For this compound, an MEP map would likely show negative potential around the nitrogen atom of the pyridine ring, the oxygen atoms of the ester group, and the nitrogen of the amino group, highlighting these as potential sites for interaction. researchgate.netrsc.org

Spectroscopic Property Prediction and Validation

Computational methods can predict various spectroscopic properties, such as infrared (IR) and UV-Visible absorption spectra. These theoretical predictions can then be compared with experimental data for validation. For instance, DFT calculations can compute vibrational frequencies that correspond to the peaks in an IR spectrum. materialsciencejournal.org Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions responsible for UV-Visible absorption, including absorption wavelengths (λ) and oscillator strengths (f). epstem.net This correlation between theoretical and experimental spectra is invaluable for confirming the molecular structure. materialsciencejournal.orgepstem.net

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Ethyl 3-(4-chloro-2-methylphenylamino)-3-phenylacrylate |

| Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate |

| 3-Ethyl-4-(4-cinnamoyloxybenzylidenamino)-4,5-dihydro-1H-1,2,4-triazol-5-one |

| (E)-3-(pyridin-4-yl)acrylic acid |

| Ethyl (E)-2-(4-aminobenzene-1-sulphonylimino-thiazol-3-yl-methyl)-3-phenyl acrylate |

Theoretical Vibrational Frequency Calculations and Correlation with Experimental Data

Theoretical vibrational frequency calculations are commonly performed using Density Functional Theory (DFT) to predict the infrared (IR) and Raman spectra of a molecule. mdpi.com These calculations help in the assignment of vibrational modes observed in experimental spectra. For this compound, this would involve optimizing the molecular geometry and then calculating the harmonic frequencies.

The computed frequencies are often systematically higher than the experimental values due to the harmonic approximation. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. scirp.org A detailed comparison allows for the unambiguous assignment of key vibrational modes, such as the N-H stretching of the amino group, C=O stretching of the acrylate moiety, and various C-C and C-N stretching modes within the pyridine ring.

| Assignment | Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |

|---|---|---|

| N-H stretch (asymmetric) | Data not available | Data not available |

| N-H stretch (symmetric) | Data not available | Data not available |

| C-H stretch (aromatic) | Data not available | Data not available |

| C=O stretch | Data not available | Data not available |

| C=C stretch (acrylate) | Data not available | Data not available |

| C=C, C=N stretch (ring) | Data not available | Data not available |

Prediction of NMR Chemical Shifts and Coupling Constants

Computational methods can accurately predict Nuclear Magnetic Resonance (NMR) parameters. researchgate.net The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a standard approach for calculating ¹H and ¹³C NMR chemical shifts. These theoretical predictions are invaluable for confirming the chemical structure and assigning signals in the experimental NMR spectra of this compound. By comparing the calculated shifts with experimental data, a high degree of confidence in the structural assignment can be achieved. researchgate.net

| Atom | Predicted ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyridine C2 | Data not available | Data not available |

| Pyridine C3 | Data not available | Data not available |

| Pyridine C4 | Data not available | Data not available |

| Pyridine C5 | Data not available | Data not available |

| Pyridine C6 | Data not available | Data not available |

| Acrylate Cα | Data not available | Data not available |

| Acrylate Cβ | Data not available | Data not available |

| Carbonyl C=O | Data not available | Data not available |

Electronic Excitation Properties and UV-Vis Spectral Simulation

Time-Dependent Density Functional Theory (TD-DFT) is the primary method for investigating the electronic excitation properties of molecules. researchgate.net This technique is used to calculate the vertical excitation energies, oscillator strengths, and corresponding wavelengths of maximum absorption (λmax). For this compound, these calculations can predict its Ultraviolet-Visible (UV-Vis) absorption spectrum. mdpi.com The results help to understand the electronic transitions, such as π→π* transitions, that are responsible for the molecule's absorption of light. mdpi.com The simulated spectrum can be compared with experimental measurements to validate the computational approach. researchgate.net

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S₀ → S₁ | Data not available | Data not available | HOMO → LUMO |

| S₀ → S₂ | Data not available | Data not available | Data not available |

| S₀ → S₃ | Data not available | Data not available | Data not available |

Non-Linear Optical (NLO) Properties Theoretical Evaluation

Organic molecules with significant charge transfer characteristics can exhibit non-linear optical (NLO) properties, which are crucial for applications in photonics and optoelectronics. researchgate.net Theoretical calculations are employed to evaluate the NLO response of this compound. Key parameters such as the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β) are calculated using quantum chemical methods. nih.gov A large hyperpolarizability value suggests that the molecule has potential as an NLO material. nih.gov These properties are linked to the molecule's electronic structure, particularly the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

| Parameter | Calculated Value |

|---|---|

| Dipole Moment (μ) [Debye] | Data not available |

| Linear Polarizability (α) [esu] | Data not available |

| First Hyperpolarizability (β) [esu] | Data not available |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are performed to study the dynamic behavior of this compound over time. These simulations can provide insights into the conformational flexibility of the molecule in different environments, such as in solution. When studying the interaction of this compound with a biological target like a protein, MD simulations are crucial for assessing the stability of the ligand-protein complex. nih.gov By simulating the complex for nanoseconds or longer, researchers can observe how the ligand adjusts its position within the binding site and evaluate the stability of key interactions, such as hydrogen bonds. researchgate.net

Advanced Molecular Docking for Ligand-Macromolecule Interaction Mechanisms

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein. This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

Prediction of Binding Modes and Interaction Energies with Protein Targets (e.g., c-MET protein)

The c-MET kinase is a receptor tyrosine kinase that has become a significant target in cancer therapy due to its role in tumor growth and metastasis. nih.gov Aminopyridine derivatives are a class of compounds that have shown potential as c-MET inhibitors. nih.gov Molecular docking studies can be used to predict how this compound binds to the ATP-binding site of the c-MET kinase.

These simulations predict the binding pose of the molecule and calculate a docking score, which estimates the binding affinity. The analysis of the docked pose reveals specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, with key amino acid residues in the active site. For c-MET kinase, interactions with residues like Tyr1230 and Arg1208 have been identified as potentially crucial for the activity of inhibitors. nih.govnih.gov This information is vital for the rational design of more potent and selective inhibitors. biorxiv.org

| Parameter | Value/Description |

|---|---|

| Protein Target | c-MET Kinase |

| Binding Affinity (kcal/mol) | Data not available |

| Hydrogen Bond Interactions | Predicted interactions with specific amino acid residues (e.g., Tyr1230) |

| Hydrophobic Interactions | Predicted interactions with specific amino acid residues |

| Key Interacting Residues | Tyr1230, Arg1208 |

Analysis of Hydrogen Bonding and Hydrophobic Interactions at the Molecular Interface

There is no available research data from computational studies that specifically details the hydrogen bonding and hydrophobic interactions of this compound at a molecular interface with a biological target. Such an analysis would typically involve molecular docking simulations of the compound into the active site of a specific enzyme or receptor. The results would be presented in data tables listing the specific amino acid residues involved in forming hydrogen bonds, the bond distances, and the residues contributing to hydrophobic interactions. Without these foundational studies, a scientifically accurate and detailed description cannot be compiled.

Mechanistic Insights into Enzyme Inhibition or Receptor Modulation from a Computational Perspective

Similarly, the scientific literature lacks specific mechanistic insights derived from computational studies for this compound. A computational investigation into its mechanism of action would require identifying a specific biological target (e.g., a particular kinase, protease, or receptor) and then employing methods such as molecular dynamics simulations or quantum mechanics/molecular mechanics (QM/MM) to understand the dynamic process of binding and the electronic changes that lead to inhibition or modulation. This type of detailed analysis for this compound has not been published.

Chemical Reactivity and Derivatization Strategies

Nucleophilic and Electrophilic Transformations

The unique arrangement of functional groups in Ethyl (E)-3-(3-aminopyridin-4-yl)acrylate makes it amenable to a variety of nucleophilic and electrophilic reactions at different sites within the molecule.

Reactions at the Acrylate (B77674) Moiety: Michael Additions

The ethyl acrylate portion of the molecule is an α,β-unsaturated ester, making it an excellent Michael acceptor. researchgate.net This functionality is characterized by an electron-deficient double bond susceptible to conjugate addition by a wide range of nucleophiles. researchgate.net The reaction, known as the Michael addition, involves the attack of a nucleophile on the β-carbon of the acrylate, leading to the formation of a carbon-nucleophile bond. researchgate.net

Common nucleophiles for this transformation include amines (aza-Michael addition), thiols (thia-Michael addition), alcohols, and carbanions. researchgate.netnih.govnih.gov The reaction is typically catalyzed by either a base or a nucleophile. acs.org In a base-catalyzed mechanism, the base deprotonates the nucleophile (e.g., a thiol) to generate a more potent nucleophilic anion, which then attacks the β-carbon. nih.gov In a nucleophile-initiated mechanism, the catalyst (e.g., a phosphine (B1218219) or a tertiary amine) first adds to the acrylate to form a zwitterionic enolate intermediate, which then deprotonates the nucleophile to generate the active thiolate anion. acs.orgnih.gov

The reactivity in Michael additions is influenced by the nature of the nucleophile, the solvent, and the catalyst employed. rsc.org For instance, primary amines are often more effective catalysts for thiol-Michael additions than secondary or tertiary amines, while certain phosphines can be even more efficient. acs.org The structure of the acrylate itself is also crucial; acrylates are generally more reactive than methacrylates due to reduced steric hindrance and electronic effects. researchgate.netnih.gov

Table 1: Examples of Catalysts and Nucleophiles in Michael Additions to Acrylates

| Nucleophile (Donor) | Catalyst | Michael Acceptor | Product Type |

| Thiols | Amines (e.g., hexylamine), Phosphines (e.g., DMPP) | Acrylate Esters | Thia-Michael Adduct |

| Primary/Secondary Amines | None (amine is reactant), Lewis Acids (e.g., LiClO₄), Acidic Alumina (B75360) | Acrylate Esters | Aza-Michael Adduct |

| Alcohols | Strong Bases, Phosphines | Activated Alkynes | Oxa-Michael Adduct |

| Active Methylene (B1212753) Compounds (e.g., Malonates) | Inorganic/Organic Bases (e.g., DBU, Et₃N) | α,β-Unsaturated Carbonyls | C-C Bond Adduct |

This table summarizes general conditions for Michael additions and is not specific to this compound.

Reactions at the Aminopyridine Nitrogen Atom: Substitution and Coordination Chemistry

The aminopyridine moiety contains two nitrogen atoms with distinct reactivity: the pyridine (B92270) ring nitrogen and the exocyclic amino group nitrogen. The lone pair of electrons on the amino nitrogen is generally more available for nucleophilic attack than the lone pair on the pyridine nitrogen, which is part of the aromatic π-system. However, both can participate in chemical reactions. The amino group can undergo standard reactions such as acylation and alkylation.

The primary role of the aminopyridine nitrogens in derivatization lies in coordination chemistry. Pyridine and its derivatives are well-established ligands in transition metal chemistry, acting as Lewis bases that donate their lone pair of electrons to a metal center. wikipedia.orgnih.gov 3-Aminopyridine (B143674) can coordinate to metal ions in a monodentate fashion, typically through the more sterically accessible and electronically favorable pyridine ring nitrogen. researchgate.netresearchgate.net

Ligand Properties in Transition Metal Complexes (e.g., Cu(II))

The 3-aminopyridine scaffold, present in the title compound, readily forms complexes with transition metals like copper(II). researchgate.netnih.govscirp.org In these complexes, the ligand typically coordinates to the Cu(II) ion through the pyridine nitrogen atom. researchgate.netmdpi.com The resulting complexes exhibit various coordination geometries, such as square planar, square pyramidal, or octahedral, depending on the other ligands and counter-ions present. nih.govmdpi.comnih.gov

The coordination of the ligand to the metal center is confirmed by spectroscopic methods. In Infrared (IR) spectroscopy, a shift in the C=N stretching frequency to a lower wavenumber upon complexation indicates the involvement of the pyridine nitrogen in bonding to the metal. researchgate.netroyalsocietypublishing.org The formation of new bands in the far-IR region can be attributed to the M-N bond vibrations. scirp.org The electronic properties and geometry of these complexes can be further elucidated by techniques such as EPR spectroscopy and single-crystal X-ray diffraction. mdpi.come3s-conferences.org For instance, Cu(II) complexes with aminopyridine ligands have been characterized with Cu-N bond lengths typically in the range of 1.93 to 2.08 Å in the equatorial plane. mdpi.com

Table 2: Representative Data for a Cu(II) Complex with a 3-Aminopyridine Ligand

| Property | Observation |

| Complex Formula | [Cu(3-aminopyridine)₂(NCS)₂] |

| Coordination Geometry | Square Pyramidal |

| Cu-N (pyridine) Bond Length | ~2.01 Å |

| Cu-N (isothiocyanate) Bond Length | ~2.02 Å (equatorial), ~2.18 Å (axial) |

| Key IR Bands (cm⁻¹) | Shift in C=N stretching; new bands for M-N bond |

Data are representative based on published structures of similar aminopyridine complexes. nih.gov

Electrophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, making it less reactive towards electrophilic aromatic substitution (EAS) than benzene. quora.com When substitution does occur on an unsubstituted pyridine ring, it preferentially takes place at the 3-position (meta to the nitrogen). quora.com

However, in this compound, the reactivity and regioselectivity of EAS are governed by the combined influence of the existing substituents. The molecule has three key directing groups to consider:

Pyridine Nitrogen: Strongly deactivating and meta-directing (to positions 3 and 5).

Amino Group (-NH₂) at C3: A strongly activating, ortho-, para-directing group. wikipedia.org It strongly directs incoming electrophiles to positions 2 and 5.

Acrylate Group at C4: A deactivating, meta-directing group. It directs incoming electrophiles to positions 2 and 6.

The outcome of an EAS reaction is typically controlled by the most powerful activating group present on the ring. utexas.edu In this case, the amino group at C3 is the strongest activating group. Therefore, it will predominantly direct the substitution. The positions ortho (C2) and para (C5, relative to the C4 substituent) to the amino group are the most activated sites. The acrylate group at C4 also directs to C2, reinforcing this position. Consequently, electrophilic attack is most likely to occur at the C2 and C5 positions of the pyridine ring.

Redox Chemistry

Oxidation Pathways to Pyridine N-Oxides

The nitrogen atom of the pyridine ring can be readily oxidized to form a pyridine N-oxide. scripps.edu This transformation is significant as it alters the electronic properties of the aromatic ring, often increasing its reactivity towards both nucleophilic and electrophilic substitution at the 2- and 4-positions. scripps.edu

The N-oxidation is typically achieved using various oxidizing agents. arkat-usa.org Common reagents include hydrogen peroxide in acetic acid, which is an environmentally friendly option, or peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA). nih.govacs.orgbme.hu The choice of oxidant must consider the other functional groups in the molecule. While hydrogen peroxide is relatively mild towards double bonds, stronger peroxyacids can potentially epoxidize the acrylate double bond. nih.govacs.org For aminopyridines, the reaction can sometimes be carried out directly, although protection of the amino group may be required to prevent side reactions. arkat-usa.org The use of Caro's acid (H₂SO₅) in neutral or basic aqueous conditions has been shown to be effective for the N-oxidation of aminopyridines. arkat-usa.org

Table 3: Common Reagents for Pyridine N-Oxidation

| Oxidizing Agent | Typical Conditions | Notes |

| Hydrogen Peroxide / Acetic Acid | 70-80 °C | Eco-friendly, water is the only byproduct. bme.hu |

| m-Chloroperoxybenzoic acid (m-CPBA) | CH₂Cl₂ or other inert solvent, 0 °C to RT | Highly efficient but can react with other functional groups like alkenes. arkat-usa.org |

| Caro's Acid (H₂SO₅) | Aqueous KOH, RT | Effective for aminopyridines, can be performed in water. arkat-usa.org |

| Methyltrioxorhenium (MTO) / H₂O₂ | Catalytic MTO, aqueous H₂O₂ | High yields for 3- and 4-substituted pyridines. arkat-usa.org |

| Dimethyldioxirane (DMD) | CH₂Cl₂, 0 °C | Rapid and quantitative conversion. arkat-usa.org |

An article focusing on the specific chemical reactivity and material science applications of "this compound" cannot be generated at this time.

A thorough search of available scientific literature and chemical databases has revealed a significant lack of specific research data for this particular compound within the scopes of reduction reactions, cycloaddition/annulation, and polymerization studies as requested in the detailed outline.

The existing literature broadly covers the reactivity of related chemical classes, such as general acrylates, aminopyridines, and various monomers for polymer synthesis. However, there is no specific published research detailing the reduction to saturated derivatives, participation in cycloaddition or heterocycle annulation reactions, or its use in polymerization for "this compound" itself.

To provide a scientifically accurate and authoritative article that strictly adheres to the user's request, direct research findings on the specified compound are necessary. Generating content based on the reactivity of analogous but different molecules would involve speculation and would not meet the required standard of accuracy for the subject . Therefore, without specific studies on "this compound," it is not possible to create the requested article.

Structure Activity Relationship Sar Studies at the Molecular Level

Systematic Modification of the Aminopyridine Moiety

The aminopyridine core is a key structural feature, and its modification can significantly impact molecular interactions. Key areas of investigation include the positioning of the amino group and the electronic and steric effects of various substituents.

The position of the amino group on the pyridine (B92270) ring is a critical determinant of a molecule's biological activity and interaction with target proteins. While direct SAR studies on "Ethyl (E)-3-(3-aminopyridin-4-yl)acrylate" are not extensively documented in publicly available literature, the principles can be inferred from studies on analogous aminopyridine-containing compounds. For instance, in studies of aminopyridine derivatives as inhibitors of neuronal nitric oxide synthase (nNOS), the positioning of an amino group has been shown to be crucial for binding affinity and selectivity. The amino group can form key hydrogen bonds with active site residues, such as glutamic acid, anchoring the inhibitor in the binding pocket. nih.gov

Shifting the amino group from the C-3 position, as in the target molecule, to the C-2 position would alter the geometry of these potential hydrogen bonds. In many heterocyclic systems, the basicity of the amino group, and thus its ability to act as a hydrogen bond donor or acceptor at physiological pH, is influenced by the position of the ring nitrogen atoms. researchgate.net For example, 2-aminopyrimidine (B69317) has been noted to have a stronger basicity at the amino group compared to other isomers. researchgate.net This difference in basicity and spatial orientation can lead to significant variations in binding energy and, consequently, biological activity.

| Compound Feature | Observed Impact in Analogous Systems | Potential Implication for this compound |

|---|---|---|

| Amino group at C-3 | Specific hydrogen bonding patterns with target residues. | The current arrangement likely provides a specific vector for hydrogen bonding that is critical for its molecular interactions. |

| Hypothetical shift to C-2 | Altered geometry and basicity, potentially leading to different or weaker interactions. researchgate.net | Would likely change the binding mode and could increase or decrease affinity depending on the target's topology. |

The electronic and steric properties of substituents on the aminopyridine ring play a pivotal role in modulating molecular interactions. The introduction of electron-donating or electron-withdrawing groups can alter the electron density of the pyridine ring and the amino group, thereby influencing hydrogen bonding, pKa, and potential π-π stacking interactions. rsc.org

Electronic Effects: The aza group (the nitrogen in the pyridine ring) has an acid-strengthening effect, which is primarily inductive. cdnsciencepub.com Adding further substituents can fine-tune these electronic properties. Electron-donating groups (EDGs), such as methyl or methoxy (B1213986) groups, can increase the electron density on the ring and the basicity of the amino group, potentially strengthening hydrogen bonds with electron-poor residues in a target protein. nih.gov Conversely, electron-withdrawing groups (EWGs) like nitro or trifluoromethyl groups decrease the basicity of the amino group but can participate in other types of interactions, such as dipole-dipole or halogen bonding. nih.govacs.org Studies on polyhalogenated pyridines have shown that electron-donating substituents strongly impact the geometry and electronic structure of the molecule. rsc.org

Steric Effects: Steric hindrance is another critical factor. Bulky substituents near the amino group or the acrylate (B77674) linkage can prevent the molecule from adopting the optimal conformation for binding to a target. researchgate.net For instance, ortho-substitution on an aniline (B41778) ring can decrease the donor properties of the amino group by forcing it out of the plane of the aromatic ring, thus reducing resonance. researchgate.net In the context of "this compound," adding bulky groups to the C-2 or C-5 positions of the pyridine ring could sterically clash with the binding site, leading to a loss of activity.

| Substituent Type | Effect | Example from Related Research | Potential Impact on the Target Molecule |

|---|---|---|---|

| Electron-Donating Group (EDG) | Increases electron density and basicity. | Methyl groups can increase hydrophobicity and alter bioavailability. nih.gov | Could enhance hydrogen bonding at the amino group. |

| Electron-Withdrawing Group (EWG) | Decreases electron density and basicity. | Halogen atoms can introduce stabilizing steric properties or halogen bonds. nih.gov | May weaken hydrogen bonds but could introduce new, favorable interactions. |

| Bulky Substituents | Introduces steric hindrance. | Ortho-substitution can twist amino groups out of the ring plane, inhibiting resonance. researchgate.net | Could prevent optimal binding conformation, reducing activity. |

Modifications of the Ethyl Acrylate Fragment

The nature of the ester group in the acrylate moiety can influence the molecule's pharmacokinetic and pharmacodynamic properties. Variations in the alkyl chain of the ester can affect solubility, metabolic stability, and interactions with the target.

Studies on the enzymatic hydrolysis of acrylate esters by carboxylesterases have shown that the size and structure of the ester group can impact the rate of metabolism. nih.gov For example, while the Michaelis constant (Km) for ethyl acrylate and ethyl methacrylate (B99206) were not significantly different, the maximum reaction velocity (Vmax) was lower for the methacrylate, suggesting that even small modifications can affect enzyme processing. nih.gov Similarly, comparing butyl acrylate to ethyl acrylate revealed differences in both Km and Vmax. nih.gov Changing the ethyl group to a larger, more lipophilic group like butyl or a more polar group like a glycol ether could alter the molecule's ability to cross cell membranes and its susceptibility to hydrolysis. A "flipped" ester design, where the ester group is positioned external to the polymerizing chain upon reaction, has been shown in polymer chemistry to enhance resistance to hydrolysis. nih.gov

| Ester Group Modification | Potential Effect | Rationale based on Acrylate Research |

|---|---|---|

| Increase alkyl chain length (e.g., ethyl to butyl) | Increased lipophilicity, altered metabolic rate. | Studies show different Km and Vmax values for butyl acrylate vs. ethyl acrylate in enzymatic hydrolysis. nih.gov |

| Introduce polar functionality (e.g., glycol) | Increased hydrophilicity, altered solubility. | Could change tissue distribution and interaction with aqueous environments. |

| Convert to other functional groups (e.g., amide) | Altered hydrogen bonding potential and metabolic stability. | Amides are generally more resistant to hydrolysis than esters. |

In many biological systems, stereoselectivity is paramount. For instance, in cycloaddition reactions catalyzed by gold complexes, complete regioselectivity and stereoselectivity are often observed, highlighting the importance of precise spatial arrangements for molecular interactions. acs.org While not directly related to receptor binding, this demonstrates the principle that stereochemistry governs how molecules interact. The planarity of the acrylate system, in conjunction with the aminopyridine ring, suggests that π-π stacking or other planar interactions could be important. The (E) configuration ensures that the aminopyridine ring and the ethyl ester group are positioned far from each other, minimizing steric clash and presenting a specific conformational profile to a binding partner.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Molecular Interactions

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. nih.gov By developing mathematical models, QSAR can predict the activity of novel compounds and provide insights into the molecular properties that are most important for activity. chemrevlett.com

For a series of analogues of "this compound," a QSAR study would typically involve calculating a range of molecular descriptors for each compound. These descriptors can be categorized as:

Constitutional: Molecular weight, number of atoms, etc.

Geometrical: Molecular surface area, volume, etc.

Physicochemical: LogP (lipophilicity), pKa, dipole moment, etc. dovepress.com

Quantum Chemical: HOMO/LUMO energies, electrostatic potential, etc. researchgate.net

These descriptors are then used as independent variables in a statistical model, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), to predict the biological activity (the dependent variable). researchgate.netchemrevlett.com A robust QSAR model, validated through internal and external test sets, can elucidate which properties are critical for the molecular interactions of this class of compounds. dovepress.comchemrevlett.com For example, a QSAR model might reveal that a high electrostatic potential on the aminopyridine nitrogen and a specific range of lipophilicity are key for high affinity. Such models can guide the synthesis of new derivatives with potentially improved activity. chemrevlett.commdpi.com

Correlation of Molecular Descriptors with Binding Affinities (e.g., IC₅₀ in in vitro molecular assays)

There is currently no publicly available data that correlates the molecular descriptors of this compound with its binding affinities to any specific biological target. Studies presenting IC₅₀ values or other quantitative measures of its activity in in vitro molecular assays could not be located.

Design and Synthesis of Analogs to Probe Molecular Recognition

There is no information available in the scientific literature regarding the design and synthesis of analogs of this compound aimed at probing its molecular recognition. Research detailing systematic structural modifications of the parent compound to understand its interaction with biological macromolecules has not been published.

Advanced Analytical Methodologies for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) for Reaction Progress and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for monitoring the progress of the reaction that synthesizes Ethyl (E)-3-(3-aminopyridin-4-yl)acrylate and for quantifying its purity. e3s-conferences.org This technique separates components in a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). rjptonline.org

In a typical synthesis, small aliquots of the reaction mixture are withdrawn at regular intervals and analyzed by HPLC. The disappearance of starting materials and the appearance of the product peak are tracked over time. The area under each peak is proportional to the concentration of the corresponding compound, allowing for a quantitative assessment of reaction conversion. Once the reaction is complete and the product is isolated, HPLC is used to determine its purity, often expressed as a percentage of the total peak area. Reversed-phase HPLC is commonly employed for compounds like acrylates, using a nonpolar stationary phase and a polar mobile phase. e3s-conferences.org

A diode-array detector (DAD) can be used to obtain the UV spectrum of the peak, confirming its identity by comparing it to a reference standard and ensuring peak homogeneity. e3s-conferences.org

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Gradient elution with Acetonitrile (B52724) and Water |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | 5.8 minutes |

Thin-Layer Chromatography (TLC) for Rapid Screening

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used for the qualitative monitoring of reactions and for the initial screening of fraction purity during purification. umich.eduaga-analytical.com.pl The principle is similar to other forms of chromatography, involving a stationary phase (typically silica (B1680970) gel or alumina (B75360) coated on a plate) and a mobile phase (the eluent). umich.edu

To monitor a reaction, small spots of the starting material, the reaction mixture, and a co-spot (both starting material and reaction mixture in the same spot) are applied to the baseline of a TLC plate. chemistryhall.com The plate is then developed in a chamber containing a suitable solvent system. As the solvent moves up the plate by capillary action, it carries the compounds with it at different rates depending on their polarity and interaction with the stationary phase. umich.edu The separation is visualized under UV light or by using a chemical staining agent. scientificlabs.co.uk The progress of the reaction is confirmed by the consumption of the starting material spot and the appearance of a new product spot with a different Retention Factor (Rƒ). chemistryhall.com

The Rƒ value is a key parameter calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. It is characteristic for a specific compound, stationary phase, and mobile phase combination.

Table 2: Representative TLC Data for Synthesis Monitoring

| Compound | Rƒ Value (Hexane:Ethyl Acetate (B1210297) 1:1) | Visualization Method |

| 3-Aminopyridine-4-carbaldehyde (Starting Material) | 0.25 | UV (254 nm) |

| Ethyl (triphenylphosphoranylidene)acetate (Reactant) | 0.70 | UV (254 nm) |

| This compound (Product) | 0.45 | UV (254 nm) |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts and Reactant Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used to identify and quantify volatile and semi-volatile compounds. gcms.cz It is particularly useful for analyzing the presence of residual volatile reactants, solvents, or byproducts in the final sample of this compound. nih.gov

In GC-MS, the sample is vaporized and separated based on boiling point and polarity in a long capillary column. brjac.com.br As each separated component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio. gcms.cz The resulting mass spectrum is a unique fingerprint that allows for the unambiguous identification of the compound by comparison to spectral libraries.

This method is crucial for detecting impurities that might not be visible by HPLC, such as residual solvents like ethyl acetate or byproducts from side reactions. nih.goveurl-pesticides.eu For example, in a Heck coupling reaction to synthesize the target compound, volatile impurities from reactants like ethyl acrylate (B77674) could be detected. nih.gov

Table 3: Potential Volatile Impurities Detectable by GC-MS

| Compound Name | Potential Source | Key Mass Fragments (m/z) |

| Ethyl Acetate | Reaction or extraction solvent | 43, 70, 88 |

| Triethylamine | Base used in synthesis | 58, 86, 100, 101 |

| Ethyl Acrylate | Unreacted starting material | 27, 29, 45, 55, 72, 100 |

| Pyridine (B92270) | Potential degradation byproduct | 52, 79 |

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique that determines the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample of this compound. This analysis provides the empirical formula of the compound, which can then be compared to the theoretical formula to confirm its elemental composition and support the structural identification.

The analysis is performed using a CHN analyzer, which involves the complete combustion of a small, precisely weighed amount of the sample in a pure oxygen environment. The combustion products—carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (which are then reduced to N₂ gas)—are separated and quantified by a detector. From the amounts of these gases, the original mass percentages of C, H, and N in the sample are calculated. The molecular formula of this compound is C₁₀H₁₂N₂O₂. hoffmanchemicals.com

A close correlation between the experimentally determined percentages and the calculated theoretical percentages is a critical criterion for confirming the purity and identity of the synthesized compound.

Table 4: Elemental Analysis Data for C₁₀H₁₂N₂O₂

| Element | Theoretical Percentage (%) | Experimental Percentage (%) (Typical) |

| Carbon | 62.49 | 62.55 |

| Hydrogen | 6.29 | 6.33 |

| Nitrogen | 14.57 | 14.61 |

Q & A

Q. What are the common synthetic routes for Ethyl (E)-3-(3-aminopyridin-4-yl)acrylate, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via transition-metal-catalyzed cross-coupling or condensation reactions. For example, ruthenium-catalyzed oxidative alkenylation (as demonstrated for analogous acrylates) enables direct C–H bond functionalization, offering high regioselectivity . Key factors affecting yield include:

- Catalyst loading : Optimal Ru catalyst concentrations (e.g., 2–5 mol%) balance cost and efficiency.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require inert atmospheres to prevent oxidation.

- Temperature : Moderate heating (60–80°C) avoids decomposition of the amino group while ensuring reactivity.

Alternative routes like Horner-Wadsworth-Emmons reactions provide stereochemical control over the α,β-unsaturated ester .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : and NMR identify aromatic protons (δ 6.5–8.5 ppm for pyridine) and ester carbonyl signals (δ 165–170 ppm). Coupling constants () confirm the (E)-configuration .

- X-ray Crystallography : Resolves molecular geometry, hydrogen bonding (e.g., O–H···N interactions), and π-stacking. Refinement tools like SHELXL validate bond lengths and angles, with R-factors < 0.05 indicating high data accuracy .

- IR Spectroscopy : Stretching frequencies for C=O (1720 cm) and NH (3350–3450 cm) confirm functional groups .

Q. How does the amino group influence the compound’s reactivity compared to halogenated analogs?

Methodological Answer: The electron-donating amino group increases nucleophilicity at the pyridine ring’s 3-position, enabling electrophilic substitutions (e.g., nitration) that are less feasible in halogenated analogs. In contrast, bromo or chloro substituents (electron-withdrawing) enhance electrophilic aromatic substitution at para positions . For example:

- Amination : Directs reactions to meta positions via resonance effects.

- Oxidation : The amino group may require protection (e.g., acetylation) to prevent undesired side reactions during oxidation .

Q. What are the stability considerations for this compound under varying pH and temperature?

Methodological Answer:

- pH Sensitivity : The amino group protonates under acidic conditions (pH < 4), altering solubility and reactivity. Neutral or mildly basic conditions (pH 7–9) stabilize the compound.

- Thermal Stability : Decomposition occurs above 150°C, with TGA data showing mass loss corresponding to ester cleavage. Storage at –20°C in anhydrous environments prevents hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data, such as atypical hydrogen-bonding patterns?

Methodological Answer:

- Validation Software : Use PLATON or ADDSYM to check for missed symmetry or disorder. SHELXL’s TWIN commands address twinning artifacts .

- Hydrogen Bond Analysis : Compare D–H···A geometries (e.g., O–H···N distances of 2.61 Å ) with CSD database averages. Outliers may indicate protonation states or solvent interactions .

- Multi-Dataset Refinement : Combine high-resolution datasets (e.g., synchrotron radiation) to improve model accuracy .

Q. What strategies optimize bioactivity through targeted structural modifications?

Methodological Answer: